molecular formula C15H14ClF2N3O B3025786 N-(5-chloro-2-pyridinyl)-2-[[2-(3,5-difluorophenyl)ethyl]amino]-acetamide

N-(5-chloro-2-pyridinyl)-2-[[2-(3,5-difluorophenyl)ethyl]amino]-acetamide

Cat. No.: B3025786
M. Wt: 325.74 g/mol
InChI Key: MQWIKNJATTZAPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

SR 12460 is a mimetic of the IκB kinase β (IKKβ) NEMO/IKKγ-binding domain (NBD) that inhibits the protein-protein interaction between the IKK complex subunits NF-κB essential modulator (NEMO/IKKγ) and IKKβ.1 It inhibits TNF-α-induced NF-κB activation in a reporter assay when used at concentrations ranging from 25 to 150 µM. It reduces LPS-induced production of IL-6 in RAW 264.7 cells. SR 12460 (30 mg/kg) improves grip strength in the mdx mouse model of Duchenne muscular dystrophy.

Properties

IUPAC Name

N-(5-chloropyridin-2-yl)-2-[2-(3,5-difluorophenyl)ethylamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClF2N3O/c16-11-1-2-14(20-8-11)21-15(22)9-19-4-3-10-5-12(17)7-13(18)6-10/h1-2,5-8,19H,3-4,9H2,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQWIKNJATTZAPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1Cl)NC(=O)CNCCC2=CC(=CC(=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClF2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(5-chloro-2-pyridinyl)-2-[[2-(3,5-difluorophenyl)ethyl]amino]-acetamide
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N-(5-chloro-2-pyridinyl)-2-[[2-(3,5-difluorophenyl)ethyl]amino]-acetamide
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N-(5-chloro-2-pyridinyl)-2-[[2-(3,5-difluorophenyl)ethyl]amino]-acetamide
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N-(5-chloro-2-pyridinyl)-2-[[2-(3,5-difluorophenyl)ethyl]amino]-acetamide
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N-(5-chloro-2-pyridinyl)-2-[[2-(3,5-difluorophenyl)ethyl]amino]-acetamide
Reactant of Route 6
N-(5-chloro-2-pyridinyl)-2-[[2-(3,5-difluorophenyl)ethyl]amino]-acetamide

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